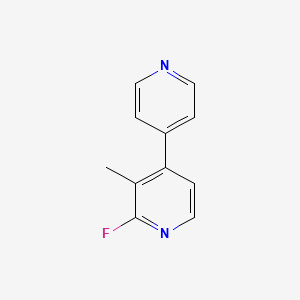
2-Fluoro-3-methyl-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methyl-4,4’-bipyridine is a bipyridine derivative with the molecular formula C11H9FN2. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 3-position on one of the pyridine rings. Bipyridine derivatives are known for their applications in various fields, including coordination chemistry, material science, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions with the use of a base and a solvent such as toluene or THF.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. For example, the Suzuki coupling is preferred for its high yield and relatively mild reaction conditions .
化学反応の分析
Types of Reactions
2-Fluoro-3-methyl-4,4’-bipyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent.
Major Products
Oxidation: N-oxides of 2-Fluoro-3-methyl-4,4’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
2-Fluoro-3-methyl-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Fluoro-3-methyl-4,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes . The presence of the fluorine atom and the methyl group can influence the electronic properties of the compound, affecting its binding affinity and reactivity .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the fluorine and methyl substituents, making it less sterically hindered and more flexible in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with substituents at the 4-positions, affecting its electronic properties.
3-Methyl-4,4’-bipyridine: Similar to 2-Fluoro-3-methyl-4,4’-bipyridine but without the fluorine atom, resulting in different reactivity and binding properties.
Uniqueness
2-Fluoro-3-methyl-4,4’-bipyridine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical and physical properties. These substituents can enhance its stability, reactivity, and binding affinity in various applications .
特性
分子式 |
C11H9FN2 |
|---|---|
分子量 |
188.20 g/mol |
IUPAC名 |
2-fluoro-3-methyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9FN2/c1-8-10(4-7-14-11(8)12)9-2-5-13-6-3-9/h2-7H,1H3 |
InChIキー |
BUWFNWDCKALWFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1F)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


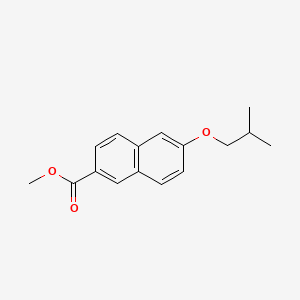
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
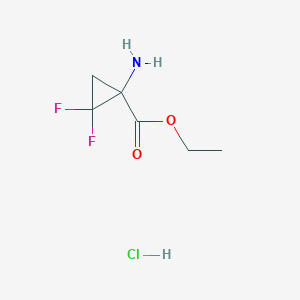
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
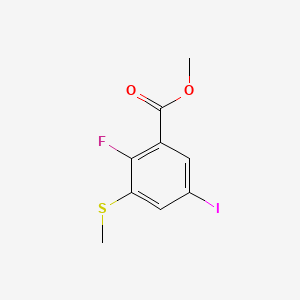
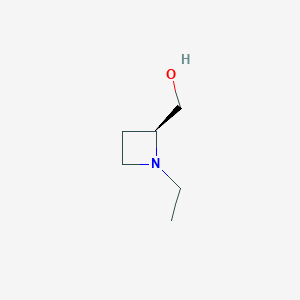
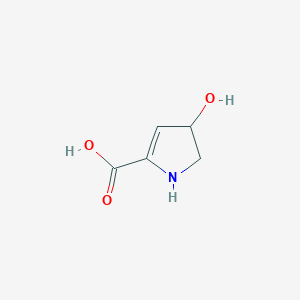
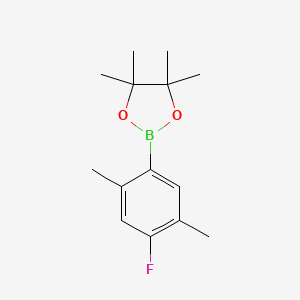
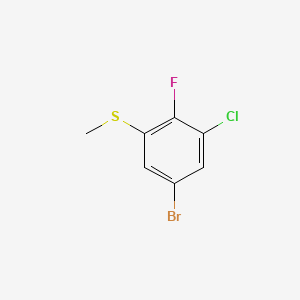
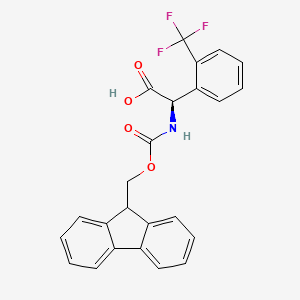

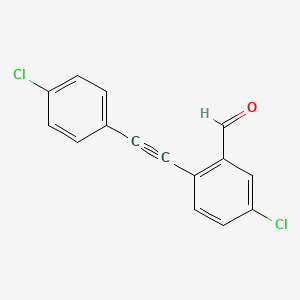
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
